molecular formula C18H18N2 B14001395 N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline CAS No. 30159-83-2

N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline

Cat. No.: B14001395
CAS No.: 30159-83-2
M. Wt: 262.3 g/mol
InChI Key: VIMFOEGMIZDYIT-UHFFFAOYSA-N
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Description

N-[2-(Phenyliminomethyl)cyclopenten-1-yl]aniline is an enaminone derivative that serves as a versatile building block in advanced organic synthesis. Compounds of this class are recognized as the aza-equivalents of enols and are valued for their ability to react as both nucleophiles and electrophiles . This dual reactivity makes them particularly useful as C3-building blocks for constructing complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials . Researchers can utilize this compound in photochemical studies, such as [2+2] cycloadditions and 6π-electrocyclizations, which are pathways to saturated nitrogen heterocycles and natural product analogues . Furthermore, enaminones of this type can be transformed into BF2-β-ketoiminate complexes upon treatment with boron trifluoride etherate; these complexes are of significant interest in materials science due to their potential optical properties, including fluorescence and aggregation-induced emission enhancement (AIEE) . By providing a key intermediate with a cyclopentene backbone, this compound enables access to novel ring-expanded structures that can be challenging to synthesize through conventional cyclization methods, offering broad utility in method development and discovery chemistry .

Properties

CAS No.

30159-83-2

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline

InChI

InChI=1S/C18H18N2/c1-3-9-16(10-4-1)19-14-15-8-7-13-18(15)20-17-11-5-2-6-12-17/h1-6,9-12,14,20H,7-8,13H2

InChI Key

VIMFOEGMIZDYIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)NC2=CC=CC=C2)C=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the condensation reaction between cyclopentanone and aniline. This process typically proceeds through the formation of an intermediate Schiff base (an imine), which then undergoes cyclization or stabilization to yield the target compound.

  • Reaction Scheme:

    • Reactants: Cyclopentanone + Aniline
    • Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly employed to facilitate the imine formation.
    • Conditions: The reaction is generally carried out under reflux conditions in an appropriate solvent (e.g., ethanol or methanol), with temperature control being crucial to optimize yield and purity.
  • Mechanism:

    • Protonation of the carbonyl oxygen in cyclopentanone activates it toward nucleophilic attack.
    • Aniline attacks the carbonyl carbon, forming a carbinolamine intermediate.
    • Dehydration of the intermediate leads to the formation of the Schiff base (imine linkage).
    • The imine intermediate stabilizes to form this compound.
  • Catalyst Role: Acid catalysts enhance the electrophilicity of the carbonyl group and facilitate water removal during condensation.

  • Yields: Reported yields can vary depending on reaction conditions, catalyst concentration, and purification methods but generally range from moderate to high (50-87%) based on analogous imine syntheses.

Industrial Production Methods

Industrial synthesis of this compound adopts the same fundamental chemistry but scaled up with process optimization:

  • Reactor Setup: Large-scale batch reactors or continuous flow systems are used to maintain controlled reaction environments.
  • Process Optimization: Parameters such as temperature, pressure, reactant stoichiometry, and catalyst loading are finely tuned to maximize yield and minimize by-products.
  • Quality Control: In-line monitoring techniques (e.g., HPLC, IR spectroscopy) ensure reaction completeness and product consistency.
  • Purification: Industrial purification often involves crystallization or chromatographic techniques to achieve high purity suitable for downstream applications.

Analytical Data and Characterization

The synthesized this compound is characterized by several analytical techniques to confirm structure and purity:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation (¹H and ¹³C NMR) Signals corresponding to cyclopentene ring protons, imine proton, and aromatic protons of aniline and phenyl groups.
Fourier Transform Infrared Spectroscopy (FT-IR) Functional group identification Imine C=N stretch (~1640-1690 cm⁻¹), aromatic C-H stretches, and N-H stretches.
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z = 262.3 g/mol (Molecular weight)
Single-Crystal X-ray Diffraction (SC-XRD) Detailed molecular and crystal structure Confirms the spatial arrangement of the cyclopentene ring, imine linkage, and aniline group.

Comparative Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Acid-Catalyzed Condensation (Batch) Reaction of cyclopentanone and aniline under reflux with acid catalyst Simple setup, well-established Moderate reaction time, possible side reactions
Microwave-Assisted Synthesis Rapid heating to accelerate reaction Short reaction time, improved yield Requires microwave equipment
Continuous Flow Chemistry Controlled flow of reactants through reactor High reproducibility, scalable Initial setup cost, optimization required
Lewis Acid Catalysis Use of Lewis acids (e.g., BF₃) to catalyze condensation Enhanced selectivity and rate Catalyst cost and removal

Research Discoveries and Perspectives

  • The condensation approach remains the most reliable and widely used method for preparing this compound due to its straightforward mechanism and accessible reagents.

  • Optimization studies indicate that acid catalyst concentration and reaction temperature critically influence the yield and purity of the product. Excess acid can lead to side reactions, while insufficient acid slows the reaction.

  • Recent research in analogous compounds suggests that microwave-assisted and flow chemistry methods can significantly reduce reaction times and improve yields, though these methods require further validation for this specific compound.

  • The compound’s imine linkage is sensitive to hydrolysis; thus, reaction and storage conditions must minimize moisture exposure to preserve product integrity.

  • Analytical advancements, including the use of single-crystal X-ray diffraction combined with computational modeling, have enhanced understanding of the compound’s structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentene or aniline moieties are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives .

Scientific Research Applications

N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and properties.

Biological Activity

N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline is an organic compound with the molecular formula C₁₈H₁₈N₂, characterized by a cyclopentene ring and an imine linkage. This unique structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound features:

  • Cyclopentene Framework : A five-membered ring that contributes to its reactivity.
  • Imine Functionality : The phenyliminomethyl group allows for nucleophilic addition reactions, which can lead to the formation of diverse derivatives.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with biological systems, particularly through binding to proteins or enzymes. This interaction could affect their activity, suggesting potential therapeutic applications.

Potential Applications

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, indicating that this compound may exhibit similar effects.
  • Anticonvulsant Effects : Structurally related compounds have shown anticonvulsant activity, suggesting a possible mechanism worth exploring for this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The following table summarizes related compounds and their notable features:

Compound NameStructure TypeNotable Features
2-(cyclopenten-1-yl)anilineCyclopentene with AnilineSimpler structure, lacks imine functionality
N-(1-cyclopenten-1-yl)morpholineCyclopentene with MorpholineDifferent nitrogen base, varied reactivity
N-[2-chloro-3-(phenylamino)methylene]-cyclopenteneChlorinated CyclopenteneContains chlorine, differing biological effects
4-(2-cyclopenten-1-yl)anilineCyclopentene at a different positionDifferent substitution pattern on the ring

The unique combination of the phenyliminomethyl group with the cyclopentene structure may confer distinct chemical reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

Research has highlighted several aspects of the biological activity of compounds related to this compound:

  • Antimicrobial Studies : Compounds with imine functionalities have been shown to possess significant antimicrobial properties. For instance, studies on zinc complexes of fluorosubstituted derivatives indicate robust antibacterial and antifungal activities .
  • Anticonvulsant Activity : In a study involving 2-substituted oxadiazoles, certain derivatives exhibited considerable anticonvulsant effects mediated through benzodiazepine receptors. This suggests that this compound might also interact with similar pathways .
  • Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound may bind effectively to specific enzyme targets, which could be further investigated for therapeutic applications in treating conditions like epilepsy or infections.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline, and what factors influence reaction yields?

  • Methodological Answer : Synthesis typically involves condensation reactions between cyclopentenone derivatives and aniline analogs. For example, analogous compounds like N-phenyl-2-aminoindan are synthesized via 2-indanone and aniline under reflux conditions, achieving yields up to 87% . Key factors include temperature control, catalyst selection (e.g., acid/base catalysts), and purification techniques (e.g., column chromatography). Optimization of stoichiometry and solvent polarity can further enhance yields.

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) and FT-IR for functional group identification and purity assessment.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 for structural refinement.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve crystallographic challenges such as twinning or disorder in the crystal lattice of this compound?

  • Methodological Answer :

  • Software Tools : SHELXL’s twin refinement module (TWIN/BASF commands) is robust for handling twinned data . For disordered regions, partial occupancy refinement and restraints (e.g., SIMU/DELU in SHELXL) improve model accuracy.
  • Data Collection : High-resolution datasets (≤ 0.8 Å) are critical. OLEX2’s graphical interface aids in visualizing and adjusting disordered moieties .

Q. What strategies are effective for designing derivatives with enhanced biological activity, and how can structure-activity relationships (SAR) be analyzed?

  • Methodological Answer :

  • Derivative Design : Introduce electron-withdrawing/donating groups (e.g., fluoro, chloro) at strategic positions. For example, fluorination at the aniline moiety in related compounds increased antibacterial activity against Staphylococcus aureus by 50% compared to chlorinated analogs .

  • SAR Analysis :

  • Biological Assays : Compare minimum inhibitory concentrations (MICs) against bacterial strains.

  • Computational Modeling : Density Functional Theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends.

    Table 1 : Bioactivity of Substituted Analogs (Adapted from )

    Substituent (Aniline Moiety)Antibacterial Activity (% of Furazolidone)
    4-Fluoro50% (S. aureus)
    4-Chloro0% (S. aureus)
    3,4-Difluoro45% (E. coli)

Q. How can conflicting data in spectroscopic vs. crystallographic results be reconciled during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived torsional angles with crystallographic bond lengths/angles. Discrepancies may arise from solution vs. solid-state conformers.
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility.
  • Complementary Techniques : Pair SC-XRD with powder XRD or Raman spectroscopy to confirm phase purity .

Methodological Tools and Workflows

  • Crystallography Workflow :

    • Data Collection : Use a Bruker D8 Venture diffractometer.
    • Structure Solution : SHELXT for automated space-group determination .
    • Refinement : SHELXL with Hirshfeld atom refinement (HAR) for hydrogen positioning .
    • Validation : PLATON/CHECKCIF for symmetry and steric clashes .
  • Biological Assay Design :

    • Protocol : Broth microdilution (CLSI guidelines) for MIC determination.
    • Controls : Furazolidone (antibacterial) and chloroquine (antiprotozoal) as positive controls .

Key Challenges and Solutions

  • Synthesis : Low yields in cyclization steps can be mitigated by microwave-assisted synthesis or flow chemistry.
  • Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.
  • Data Contradictions : Employ Bayesian statistics or machine learning (e.g., CrystalNN) to prioritize structural models .

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